N-(2-Hydroxyphenyl)pent-4-ynamide
CAS No.: 825647-73-2
Cat. No.: VC20576528
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825647-73-2 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | N-(2-hydroxyphenyl)pent-4-ynamide |
| Standard InChI | InChI=1S/C11H11NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h1,4-7,13H,3,8H2,(H,12,14) |
| Standard InChI Key | PWFNNSXYOHDONH-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCC(=O)NC1=CC=CC=C1O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Hydroxyphenyl)pent-4-ynamide (C₁₁H₁₁NO₂) consists of a pent-4-ynamide backbone linked to a 2-hydroxyphenyl group. Key features include:
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Terminal alkyne: The pent-4-ynamide segment contains a triple bond at the 4-position, enabling participation in click chemistry and metal-catalyzed couplings .
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Phenolic hydroxyl group: The ortho-hydroxyl substituent on the aromatic ring introduces hydrogen-bonding capacity and acidity (pKa ~10), influencing solubility and reactivity .
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Amide linkage: The N-substituted amide group enhances stability and directs regioselectivity in cycloaddition reactions .
Table 1: Predicted Physicochemical Properties
Spectroscopic Characteristics
While experimental data for this compound remains unpublished, analogous ynamides exhibit distinctive spectral profiles:
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (amide C=O) .
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¹H NMR: The terminal alkyne proton typically resonates at δ 2.1–2.3 ppm as a singlet, while the phenolic hydroxyl appears as a broad peak at δ 9.5–10.5 ppm .
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¹³C NMR: The sp-hybridized carbons of the alkyne are observed at δ 70–85 ppm (C≡CH) and δ 95–110 ppm (C≡C) .
Synthetic Methodologies
Table 2: Critical Parameters for Ynamide Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–25°C | <0°C: Slowed kinetics |
| >25°C: Side reactions | ||
| CuI Loading | 5–15 mol% | <5%: Incomplete conversion |
| >15%: Ligand decomposition | ||
| Reaction Time | 6–8 hr | <6 hr: Unreacted starting material |
Alternative Pathways
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Grignard Addition-Weinreb Amide Formation: Adapted from Horner-Wadsworth-Emmons methodologies , this approach could enable stereocontrolled synthesis of unsaturated intermediates.
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Benzannulation Strategies: Cyclobutenone-ynamide cascades (as in ) may generate polycyclic derivatives, though this remains speculative for the target compound.
Reactivity and Functionalization
Cycloaddition Chemistry
The electron-deficient alkyne participates in diverse pericyclic reactions:
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[2+2] Cycloadditions: With ketenes or allenes to form cyclobutenones .
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Diels-Alder Reactions: As a dienophile with conjugated dienes (predicted ΔG‡ ~18 kcal/mol).
Transition-Metal Catalysis
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Au(I)-Mediated Hydroamination: Forms indole derivatives via 5-endo-dig cyclization .
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Ru-Catalyzed Metathesis: Potential for macrocycle formation if allyl groups are present .
Table 3: Predicted Reaction Outcomes
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